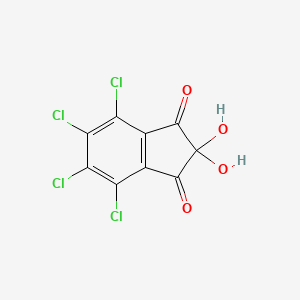
4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione is a chemical compound with the molecular formula C9H2Cl4O4. It is characterized by the presence of four chlorine atoms and two hydroxyl groups attached to an indene-1,3-dione core. This compound is known for its unique structure and diverse chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione typically involves the reaction of tetrachlorophthalic anhydride with suitable reagents under controlled conditions. One common method involves the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid . Another approach includes the use of anhydrous sodium carbonate and ethanol for extraction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction, filtration, drying, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often in the presence of molecular oxygen and catalysts.
Reduction: The compound can be reduced under specific conditions to form different products.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, catalysts like 1,4-diamino-2,3-dichloroanthraquinone, and solvents such as dimethylformamide (DMF) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the chlorine atoms .
Scientific Research Applications
4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione involves its interaction with molecular targets and pathways. For instance, it acts as a selective ubiquitin C-terminal hydrolase-L3 (UCH-L3) inhibitor, exhibiting high selectivity over UCH-L1 . This inhibition affects the ubiquitination process in neurons, impacting various cellular functions .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione: This compound shares a similar core structure but differs in the presence of a hydroxyl group instead of two hydroxyl groups.
Tetrachlorophthalic anhydride: A precursor in the synthesis of 4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione, it has a similar chlorine-substituted aromatic ring.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. Its ability to act as a selective inhibitor of specific enzymes further distinguishes it from similar compounds .
Properties
CAS No. |
106483-67-4 |
|---|---|
Molecular Formula |
C9H2Cl4O4 |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2,2-dihydroxyindene-1,3-dione |
InChI |
InChI=1S/C9H2Cl4O4/c10-3-1-2(4(11)6(13)5(3)12)8(15)9(16,17)7(1)14/h16-17H |
InChI Key |
MJULQQTWKLAPSD-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C(C2=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


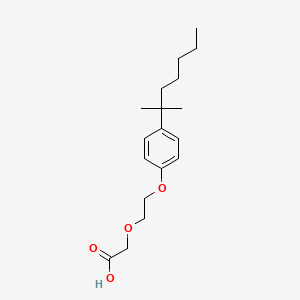
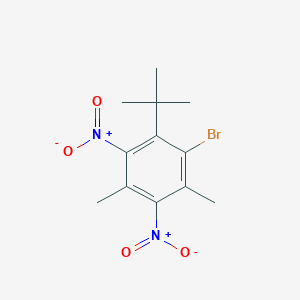
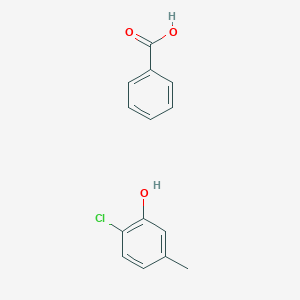
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
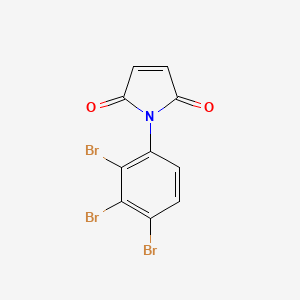
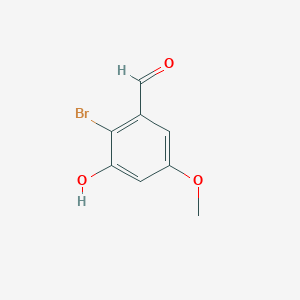
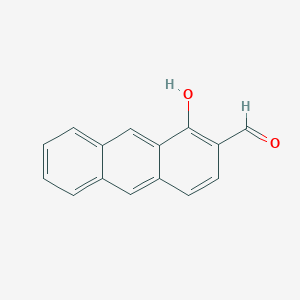
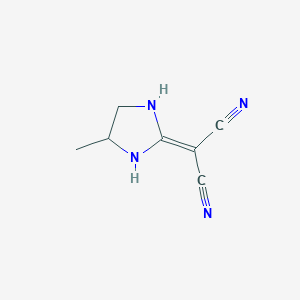
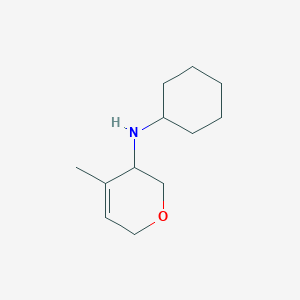
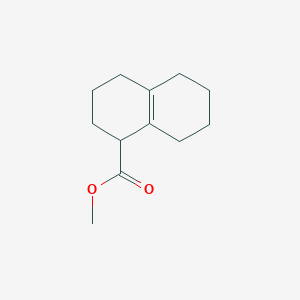
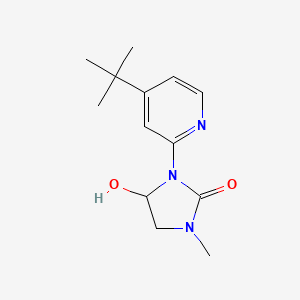
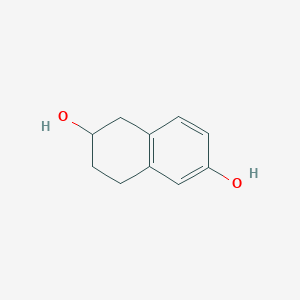
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
